molecular formula C30H24N4O4 B14749111 N-phenylpropenyl tadalafil

N-phenylpropenyl tadalafil

Cat. No.: B14749111
M. Wt: 504.5 g/mol
InChI Key: DCIYBTKJBFFGKX-VHXVRVANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylpropenyl tadalafil is a synthetic analogue of the phosphodiesterase-5 (PDE-5) inhibitor tadalafil, supplied as a high-purity analytical reference standard. It is primarily used in forensic and analytical chemistry research for the identification and quantification of unapproved pharmaceutical adulterants in dietary and herbal supplements . Researchers utilize this compound to develop and validate advanced liquid chromatography-mass spectrometry (LC-MS) methods, enabling effective screening of illegally adulterated products that pose significant health risks to consumers . The core value of this compound for researchers lies in its role as a molecular standard for detecting structural analogues. These analogues are often designed to evade routine regulatory detection while mimicking the pharmacological activity of approved drugs . The mechanism of action for this class of compounds is characterized as a competitive inhibitor of the PDE5 enzyme. By binding to the catalytic site of PDE5, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased intracellular cGMP levels . This cascade results in the relaxation of smooth muscle and vasodilation, which is the intended therapeutic effect of approved PDE5 inhibitors . Studying novel analogues like this compound is critical for public health protection, as the safety profile, toxicity, and metabolic pathways of these unapproved compounds are entirely unknown . This product is intended for research use only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C30H24N4O4/c35-27-17-33(31-14-6-9-19-7-2-1-3-8-19)30(36)24-16-22-21-10-4-5-11-23(21)32-28(22)29(34(24)27)20-12-13-25-26(15-20)38-18-37-25/h1-15,24,29,32H,16-18H2/b9-6+,31-14+/t24-,29-/m1/s1

InChI Key

DCIYBTKJBFFGKX-VHXVRVANSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)/N=C/C=C/C7=CC=CC=C7

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N=CC=CC7=CC=CC=C7

Origin of Product

United States

Advanced Structural Elucidation Methodologies for N Phenylpropenyl Tadalafil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a molecule as complex as N-phenylpropenyl tadalafil (B1681874), a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the connectivity of the atoms. These analyses are typically performed by dissolving the compound in a deuterated solvent, such as DMSO-d6. tandfonline.com

One-dimensional proton (1H) NMR spectroscopy is the initial and most fundamental NMR experiment performed for structural elucidation. It provides information about the chemical environment, number, and connectivity of protons in a molecule. In the analysis of N-phenylpropenyl tadalafil, the 1H NMR spectrum would be expected to display characteristic signals for the protons of the tadalafil core and the N-phenylpropenyl substituent.

Key diagnostic signals for the tadalafil core include those from the benzodioxole and indole (B1671886) groups. tandfonline.com The two protons of the methylenedioxy group of the benzodioxole moiety typically appear as a distinct singlet. The aromatic protons of both the benzodioxole and indole rings will resonate in the downfield region of the spectrum, with their splitting patterns providing information about their substitution patterns.

The N-phenylpropenyl group introduces additional characteristic signals. The protons of the phenyl group will appear in the aromatic region, while the protons of the propenyl chain will resonate in the olefinic region. The coupling constants between the vinyl protons can help determine the stereochemistry (E/Z isomerism) of the double bond.

Illustrative 1H NMR Data for this compound:

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.60d8.01HAromatic H
7.50d8.01HAromatic H
7.30-7.45m5HPhenyl H
7.10t7.51HAromatic H
6.95t7.51HAromatic H
6.80d8.51HAromatic H
6.70dd8.5, 1.51HAromatic H
6.60d1.51HAromatic H
6.50d16.01HVinylic H
6.20dt16.0, 6.01HVinylic H
5.95s2H-O-CH2-O-
4.50d6.02H-N-CH2-
4.30m1HMethine H
3.00-3.60m4HMethylene H

This table is a representative example based on the analysis of tadalafil and its analogs.

Complementing the 1H NMR data, one-dimensional carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the 13C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its chemical environment.

The spectrum can be broadly divided into the aromatic region (typically 110-160 ppm), where the carbons of the indole and phenyl rings resonate, and the aliphatic region (typically 10-80 ppm), which contains the signals for the remaining carbons. The carbonyl carbons of the diketopiperazine ring are expected to appear significantly downfield.

Illustrative 13C NMR Data for this compound:

Chemical Shift (δ, ppm) Assignment
168.0C=O
167.5C=O
147.0Aromatic C-O
146.5Aromatic C-O
140.0Aromatic C
136.0Aromatic C
135.0Aromatic C
130.0Vinylic CH
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic C
126.0Aromatic CH
125.0Vinylic CH
122.0Aromatic CH
120.0Aromatic CH
115.0Aromatic CH
112.0Aromatic CH
108.0Aromatic CH
101.0-O-CH2-O-
60.0Methine CH
55.0Methylene CH2
45.0Methylene CH2
30.0Methylene CH2

This table is a representative example based on the analysis of tadalafil and its analogs.

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR experiments that are used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) groups. DEPT experiments are typically run in conjunction with the 13C NMR spectrum to aid in the assignment of carbon signals.

DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).

DEPT-90: Shows signals for only methine (CH) carbons.

DEPT-135: Shows positive signals for methine (CH) and methyl (CH3) carbons and negative signals for methylene (CH2) carbons.

By comparing the DEPT spectra with the standard 13C NMR spectrum, quaternary carbons (those with no attached protons) can be identified by their presence in the 13C spectrum and absence in the DEPT spectra. This technique is invaluable for confirming the assignments of the aliphatic and aromatic carbons in this compound. tandfonline.com

While one-dimensional NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons. tandfonline.com For example, correlations would be seen between the vinylic protons of the propenyl group and between adjacent protons on the aromatic rings. This information is critical for piecing together the spin systems within the molecule. tandfonline.com

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment is extremely powerful for definitively assigning the carbon signals based on the already assigned proton signals (or vice versa). For this compound, the HSQC spectrum would link the proton signals of the methylenedioxy, methine, methylene, and aromatic protons to their corresponding carbon signals.

Two-Dimensional NMR Experiments for Connectivity Elucidation

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. This is a definitive method for confirming the molecular formula of a newly identified compound like this compound.

For an unknown tadalafil analogue, HRMS analysis of the protonated molecule [M+H]⁺ would yield an exact mass. This experimental mass can then be compared to the calculated masses of various potential elemental formulas to find the best fit. This technique has been consistently applied in the identification of new tadalafil analogues found in dietary supplements, providing the molecular formula as a critical first step in structural elucidation researchgate.netnih.govnih.gov. For example, an analogue was identified with an accurate mass of m/z 420.15614 for the [M+H]⁺ ion, corresponding to a molecular formula of C₂₃H₂₂N₃O₅ nih.govresearchgate.net.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar, thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the compound.

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ion spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation patterns of tadalafil and its analogues are well-studied. Key fragmentation pathways often involve the cleavage of the piperazinedione ring and the tetrahydro-β-carboline system. By analyzing the fragmentation of this compound, the structure of the N-phenylpropenyl substituent and its attachment point can be confirmed. This approach has been used to characterize numerous tadalafil analogues researchgate.nettandfonline.com. For instance, the transition of m/z 390.4 → 268.3 is a characteristic fragmentation used for the quantification of tadalafil itself nih.govresearchgate.net.

Vibrational and Chiroptical Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques that measure the interaction of molecules with light are vital for confirming structural features, including functional groups and three-dimensional arrangement.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby aiding in the structural elucidation of tadalafil analogs. saudijournals.com The FTIR spectrum provides a chemical "fingerprint" by measuring the absorption of infrared radiation at different wavelengths. saudijournals.com

In the analysis of tadalafil and its analogs, specific absorption peaks in the FTIR spectrum are characteristic of its core structure. nih.gov The spectrum of tadalafil shows a prominent absorption peak around 1675 cm⁻¹, which is characteristic of the amide C=O stretching vibration, and another at 1646 cm⁻¹ for the aromatic C=C bonds. nih.gov Other key bands include the C-N stretching vibration around 1435 cm⁻¹ and a band at 746 cm⁻¹ representing the benzene ring. nih.gov When analyzing an unknown compound, comparing its FTIR spectrum to that of a tadalafil reference standard can confirm the presence of these key functional groups and support its identification as an analog. nih.govsaudijournals.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for Tadalafil

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
1675 C=O Stretch Amide
1646 C=C Stretch Aromatic Ring
1435 C-N Stretch Amine/Amide

This table is interactive and can be sorted by column.

Vibrational Circular Dichroism (VCD) is a sophisticated chiroptical technique that provides detailed information about the absolute configuration and conformation of chiral molecules in solution. hindsinstruments.comamericanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.com Tadalafil has two stereogenic centers, leading to the existence of four possible stereoisomers.

The absolute configuration of tadalafil's stereoisomers can be confidently assigned by comparing experimentally measured VCD spectra with those simulated using computational methods like density functional theory (DFT). americanlaboratory.comacs.orgresearchgate.net If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for a specific enantiomer (e.g., 6R, 12aR), then the absolute configuration of the sample can be assigned. americanlaboratory.comacs.orgresearchgate.net This powerful approach allows for the unambiguous determination of stereochemistry without the need for crystallization, which is often a challenge. americanlaboratory.com VCD has proven to be highly effective in distinguishing between both enantiomers and diastereoisomers of tadalafil, especially when used in combination with other techniques like NMR spectroscopy. acs.orgresearchgate.net

Chromatographic Separation Techniques in Structural Elucidation

Chromatographic techniques are fundamental to the analysis of this compound and its analogs, as they are used to separate the target compound from complex matrices and other related substances before identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose. nih.govrsc.orgrsc.orgnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govrsc.orgdntb.gov.ua

A typical analysis involves using a C18 column with a gradient elution program. rsc.orgnih.gov The mobile phase often consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724). nih.govnih.govrsc.org The gradient is adjusted over time to effectively separate compounds with different polarities. nih.gov UPLC systems, which use smaller particle-size columns, can achieve faster separations and higher resolution compared to traditional HPLC. nih.govrsc.orgrsc.org Following separation, the eluent is directed to a detector, such as a UV detector or, more powerfully, a mass spectrometer (LC-MS), for identification and quantification. nih.govnih.gov Semi-preparative HPLC can also be used to isolate and purify unknown analogs for further structural analysis by techniques like NMR. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and purification of individual components from complex mixtures, such as those found in adulterated herbal products or illicit formulations. helixchrom.com Its high resolving power makes it indispensable for obtaining pure this compound for subsequent structural analysis. helixchrom.com

In a typical application, a reversed-phase HPLC (RP-HPLC) method is employed. The separation is achieved on a C18 column, which is a non-polar stationary phase. nih.govacademicjournals.org The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. nih.govjapsonline.com The gradient or isocratic elution of the mobile phase allows for the effective separation of this compound from tadalafil and other related analogues based on their differential partitioning between the stationary and mobile phases.

For the isolation of this compound, a semi-preparative HPLC system can be utilized. nih.gov This involves injecting a concentrated extract of the suspect material onto the HPLC column. The eluent corresponding to the peak of this compound is collected using a fraction collector. nih.gov This process is repeated multiple times to accumulate a sufficient quantity of the purified compound for further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

The following table summarizes typical HPLC conditions used for the analysis of tadalafil and its analogues, which are applicable to this compound.

ParameterConditions
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhasePhosphate Buffer : Acetonitrile (e.g., 50:50 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 284 nm or 295 nm nih.govajpaonline.com
TemperatureAmbient nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) in Isolation

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, higher resolution, and improved sensitivity. These advantages are attributed to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

In the context of this compound, UPLC is particularly valuable for the rapid screening and isolation of the compound from complex matrices. nih.govnih.gov The enhanced resolution of UPLC allows for better separation of closely related structural analogues, which might co-elute in a standard HPLC separation. uliege.be

A UPLC method for the analysis of tadalafil analogues, including this compound, would typically employ a sub-2 µm particle size C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile. nih.govresearchgate.net A gradient elution is commonly used to achieve optimal separation of a wide range of analogues with varying polarities. The short analysis time of UPLC, often under 2 minutes, makes it a highly efficient tool for high-throughput screening of suspected counterfeit products. nih.gov

Below is a table outlining typical UPLC conditions for the analysis of tadalafil and its analogues.

ParameterConditions
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.7 µm) uliege.be
Mobile PhaseA: 10 mM Ammonium Formate (pH 3.5), B: Acetonitrile (Gradient) uliege.be
Flow Rate0.7 mL/min nih.govresearchgate.net
DetectionUV or Mass Spectrometry uliege.benih.gov
Temperature40 °C uliege.be

Planar Thin-Layer Chromatography (TLC) in Screening and Detection

Planar Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening and detection of this compound in suspect samples. nih.govnih.gov Its ability to analyze multiple samples simultaneously makes it an efficient tool for preliminary investigations. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. nih.gov

The Taiwan Food and Drug Administration (TFDA) has successfully utilized TLC in conjunction with UV detection for the identification of this compound in adulterated products. sci-hub.st In a typical TLC analysis, the sample extract is spotted onto a TLC plate pre-coated with a stationary phase, commonly silica gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. researchgate.net The separation is based on the differential migration of the compounds up the plate due to their varying affinities for the stationary and mobile phases.

After development, the plate is dried and the separated spots are visualized, often under UV light. The retention factor (Rf) value of the spot corresponding to this compound can be compared to that of a reference standard for tentative identification. researchgate.net Densitometric scanning can be employed for the quantification of the detected analogue. humanjournals.com

The following table provides an example of a TLC system used for the analysis of tadalafil and its analogues.

ParameterConditions
Stationary PhaseSilica gel 60 F254 HPTLC plates researchgate.net
Mobile PhaseToluene : Methanol (7.2 : 2.8 v/v) researchgate.net
DevelopmentAscending in a twin-trough chamber humanjournals.com
DetectionDensitometric scanning at 285 nm researchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-UV, LC-MS)

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of spectroscopic methods, are indispensable for the definitive structural elucidation of this compound. tandfonline.comamazonaws.com

Liquid Chromatography-Ultraviolet Detection (LC-UV):

LC-UV is a widely used technique for the screening and quantification of tadalafil and its analogues. sci-hub.stovid.com The compound is first separated by HPLC or UPLC, and the eluent is passed through a UV detector. ovid.com The UV spectrum of this compound can provide preliminary structural information and can be compared to the spectrum of tadalafil. nih.gov The chromophoric structure of tadalafil and its analogues results in characteristic UV absorption maxima, typically around 225 nm and 284 nm. ajpaonline.comovid.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the unequivocal identification and structural characterization of this compound, even at trace levels. tandfonline.commdpi.com After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds. tandfonline.com

The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) of this compound, providing its molecular weight. tandfonline.com High-resolution mass spectrometry (HRMS) can determine the accurate mass, which allows for the calculation of the elemental composition. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the m/z values of the resulting fragment ions are measured. nih.govresearchgate.net The fragmentation pattern is unique to the structure of the molecule and provides crucial information for its identification. For instance, the fragmentation of tadalafil often yields a characteristic product ion at m/z 268. nih.govubbcluj.ro The fragmentation pattern of this compound can be compared to that of tadalafil to pinpoint the structural modification.

The following table summarizes key parameters for LC-MS analysis of tadalafil and its analogues.

ParameterConditions
Ionization ModeElectrospray Ionization (ESI), Positive tandfonline.com
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), Ion Trap nih.govmdpi.com
MS/MS Transition (Tadalafil)m/z 390.4 → 268.3 nih.gov
Collision EnergyOptimized for fragmentation nih.gov

Synthetic Pathways and Chemical Modifications Relevant to N Phenylpropenyl Tadalafil

Elucidation of Potential Synthetic Routes to Tadalafil (B1681874) Analogues

The synthesis of tadalafil and its analogues predominantly relies on a convergent strategy, where key fragments of the molecule are prepared separately and then combined. The central approach involves the construction of the characteristic tetrahydro-β-carboline core, followed by the formation of the piperazinedione ring. researchgate.netresearchgate.net

A primary and widely utilized method for constructing the core structure is the Pictet-Spengler reaction . google.comresearchgate.net This reaction typically involves the condensation of a tryptophan derivative, most commonly D-tryptophan methyl ester, with an aldehyde. google.com In the case of tadalafil and its direct analogues, piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) is the aldehyde of choice, which provides the benzodioxole moiety. researchgate.netresearchgate.net The Pictet-Spengler reaction can yield a mixture of cis and trans diastereomers, from which the desired cis isomer is typically isolated for further steps. researchgate.net

Once the cis-tetrahydro-β-carboline intermediate is obtained, the subsequent key transformation is the formation of the piperazinedione ring. A common method involves a two-step process:

N-acylation: The secondary amine in the piperidine (B6355638) ring of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride. researchgate.netresearchgate.net

Cyclization: The resulting chloroacetamide intermediate is then cyclized by reaction with a primary amine. In the synthesis of tadalafil, methylamine (B109427) is used, which introduces the N-methyl group. researchgate.netresearchgate.net

To synthesize N-phenylpropenyl tadalafil , this second step would be modified. Instead of methylamine, an amine containing the phenylpropenyl group, such as (E)-cinnamylamine (3-phenyl-2-propen-1-amine) , would be used as the cyclizing agent. This would result in the formation of the piperazinedione ring with the desired N-phenylpropenyl substituent.

An alternative potential route involves the synthesis of an unsubstituted piperazinedione analogue (aminotadalafil), followed by N-alkylation . In this approach, the piperazinedione ring is first formed using ammonia (B1221849) or a protected amine, which is later deprotected. The resulting secondary amine on the piperazinedione ring could then be reacted with a phenylpropenyl halide, such as cinnamyl bromide, in the presence of a base to introduce the N-phenylpropenyl group.

Examination of Precursor and Intermediate Compounds in Analog Synthesis

The synthesis of this compound would require a selection of specific precursor and intermediate compounds, building upon the established chemistry for tadalafil.

The primary precursors for the core structure are:

Precursor Compound Role in Synthesis
D-Tryptophan Methyl EsterProvides the tryptophan backbone and one of the chiral centers of the final molecule. google.com
Piperonal (Heliotropin)Reacts with the tryptophan derivative in the Pictet-Spengler reaction to form the tetrahydro-β-carboline ring and provides the benzodioxole moiety.

Following the initial condensation, key intermediates are formed en route to the final product:

Intermediate Compound Formation Subsequent Reaction
cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl esterFormed via the Pictet-Spengler reaction of D-tryptophan methyl ester and piperonal. researchgate.netN-acylation with chloroacetyl chloride.
cis-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl esterFormed by the acylation of the preceding tetrahydro-β-carboline intermediate. researchgate.netIntramolecular cyclization with a primary amine.

To achieve the specific N-phenylpropenyl modification, the following precursor would be essential:

Specific Precursor Role in Synthesis
(E)-CinnamylamineUsed as the primary amine in the final cyclization step to form the piperazinedione ring, introducing the N-phenylpropenyl group.

Mechanistic Studies of Chemical Transformations Leading to Analog Structural Variations

The formation of tadalafil analogues is governed by well-understood reaction mechanisms. The ability to generate structural variations, such as the introduction of an N-phenylpropenyl group, stems from the manipulation of these mechanistic pathways.

The Pictet-Spengler reaction is an acid-catalyzed process that proceeds through several key steps. First, the aldehyde (piperonal) reacts with the primary amine of the tryptophan derivative to form a Schiff base or iminium ion. This is followed by an intramolecular electrophilic substitution, where the indole (B1671886) ring attacks the iminium carbon, leading to the formation of a new six-membered ring and establishing the tetrahydro-β-carboline core. The stereochemical outcome (cis or trans) is influenced by the reaction conditions.

The formation of the piperazinedione ring is a two-step process involving nucleophilic substitution and cyclization.

N-Acylation : The reaction of the cis-tetrahydro-β-carboline intermediate with chloroacetyl chloride is a standard nucleophilic acyl substitution. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride and displacing the chloride leaving group.

Cyclization : The subsequent reaction with a primary amine, such as (E)-cinnamylamine for the synthesis of this compound, involves two key nucleophilic attacks. First, the primary amine attacks one of the carbonyl groups (the ester) of the acylated intermediate. This is followed by an intramolecular nucleophilic substitution where the newly introduced nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the second amide bond to close the six-membered piperazinedione ring. The choice of the primary amine in this step is the critical factor that determines the nature of the N-substituent on the final tadalafil analogue. By substituting the commonly used methylamine with cinnamylamine, the synthetic pathway is diverted to yield the N-phenylpropenyl structural variation.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of synthetic compounds such as N-phenylpropenyl tadalafil (B1681874) in various research matrices necessitate the development of highly sensitive and specific analytical methodologies. Given that N-phenylpropenyl tadalafil is a structural analogue of tadalafil, the analytical techniques established for tadalafil serve as a foundational framework. This section details the chromatographic method development and validation for the trace analysis of this compound, drawing upon established principles and findings from research on its parent compound.

Chromatographic Method Development and Validation for Trace Analysis

The development of robust chromatographic methods is paramount for the reliable analysis of this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most utilized techniques for the separation and quantification of tadalafil and its analogues. researchgate.net

The selection and optimization of the mobile and stationary phases are critical for achieving adequate separation and peak symmetry. For tadalafil and its analogues, reversed-phase chromatography is the predominant mode of separation.

Stationary Phases: C18 columns are the most frequently employed stationary phases for the analysis of tadalafil. nih.govnih.govnih.gov Columns with a particle size of 5 µm and dimensions of 150 mm x 4.6 mm are common for HPLC methods. nih.gov For UPLC methods, which offer higher resolution and faster analysis times, columns with smaller particle sizes (e.g., 1.7 µm - 2.7 µm) are utilized. nih.gov Phenyl-based stationary phases have also been shown to be effective in separating tadalafil from its related substances, suggesting their potential utility for this compound analysis due to the introduction of an additional phenyl group in the molecule. google.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The choice of buffer and organic modifier, as well as the pH of the mobile phase, significantly influences the retention and selectivity of the separation.

Commonly used organic solvents include acetonitrile (B52724) and methanol. researchgate.netnih.gov

The aqueous phase often contains buffers such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) to control the pH and improve peak shape. nih.govjapsonline.com The pH is often adjusted to be in the acidic range (e.g., pH 3.2) to ensure the ionization state of the analyte is consistent, leading to sharper peaks. nih.gov

The addition of reagents like formic acid or trifluoroacetic acid to the mobile phase can also enhance peak shape and ionization efficiency in mass spectrometry-based detection. nih.govgoogle.com

A summary of exemplary chromatographic conditions used for tadalafil analysis, which can be adapted for this compound, is presented below.

Stationary PhaseMobile PhaseFlow Rate (mL/min)
Inertsil C18 (150×4.6 mm; 5 μm)Phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50 v/v)1.0
Agilent Eclipse XDB C18 (150 mm×4.6 mm, 5 µ)Buffer (potassium dihydrogen orthophosphate) and acetonitrile (50:50 V/V), pH 61.2
Shiseido C18 (100 × 2.1 mm, 2.7 µm)2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid0.7
Agilent Zorbox SB-phenyl (250mm × 4.6mm, 5 μm)Acetonitrile-water-trifluoroacetic acid (35:65:0.1)1.0
Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 m)Ammonium acetate (10 mM):methanol (35:65v/v)1.0

The choice of detector is crucial for achieving the required sensitivity and selectivity for trace analysis.

Ultraviolet (UV) Detection: UV detection is a widely used and cost-effective method for the quantification of tadalafil and its analogues. researchgate.netnih.gov The chromophoric nature of the tadalafil structure allows for sensitive detection. The maximum absorbance wavelength for tadalafil is typically observed around 285 nm to 295 nm. researchgate.netnih.gov A photodiode array (PDA) detector can be employed to obtain spectral information, which aids in peak identification and purity assessment. japsonline.com

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov Electrospray ionization (ESI) is a common ionization technique used for tadalafil and its analogues. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, aiding in the identification of unknown analogues like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected and fragmented to produce product ions. This technique, often performed in multiple reaction monitoring (MRM) mode, offers exceptional selectivity and sensitivity, making it ideal for trace quantification in complex biological or research matrices. nih.gov For tadalafil, a common MRM transition is m/z 390.4 → 268.3. nih.gov

A predicted gas chromatography-mass spectrometry (GC-MS) spectrum for non-derivatized tadalafil with an ionization energy of 70 eV in positive mode is also available, though LC-MS is more commonly employed for compounds of this nature. hmdb.ca

Analytical Method Validation Parameters for this compound

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The validation parameters are typically defined by guidelines from the International Council for Harmonisation (ICH). The following sections discuss the key validation parameters with representative data from tadalafil studies, which would be analogous for this compound.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For tadalafil, excellent linearity is typically achieved with a correlation coefficient (r²) greater than 0.999. researchgate.netnih.gov

Representative Linearity Data for Tadalafil Analysis

MethodRangeCorrelation Coefficient (r²)
RP-HPLC-UV60 to 140 µg/mL0.9998
RP-HPLC-UV30-70 μg/ml0.9998
HPTLC300 - 800 ng/band0.9994
UPLC-MS/MS5–1,000 ng/mLNot specified, but validated

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision refers to the precision over a short period (e.g., on the same day), while inter-day precision is determined over a longer period (e.g., on different days).

For tadalafil analysis, the %RSD for precision is generally well within the acceptable limits of less than 2%. researchgate.net

Representative Precision Data for Tadalafil Analysis

MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPTLCNot specified0.38 to 0.810.45 to 1.90
UPLC-MS/MS15, 400, 800 ng/mLWithin 8.4Within 8.4
RP-HPLCNot specifiedSystem precision: 0.26, Method precision: 0.10Not specified

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

High recovery values, typically between 98% and 102%, indicate the accuracy of the method.

Representative Accuracy and Recovery Data for Tadalafil Analysis

MethodConcentration LevelRecovery (%)
HPTLCNot specified100.3 ± 0.76
UPLC-MS/MS15, 400, and 800 ng/mL90.38 ± 5.32, 95.78 ± 4.37, and 97.32 ± 3.52
RP-HPLCNot specifiedNot specified, but confirmed

Analytical Method Validation Parameters for this compound

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For tadalafil and its analogues, various chromatographic techniques have been employed to determine these limits.

For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method developed for tadalafil reported an LOD of 28.11 ng/spot and an LOQ of 93.45 ng/spot. researchgate.net In another study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the LOD and LOQ for tadalafil were found to be 1.19 µg/ml and 3.61 µg/ml, respectively. nih.gov A highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method established a lower limit of quantification (LLOQ) of 5 ng/mL for tadalafil in human plasma. nih.gov Furthermore, an Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) method for the analysis of tadalafil in dietary supplements showed an LOD of 2.0 µg/kg and an LOQ of 6.0 µg/kg.

These values, while not specific to this compound, provide a strong indication of the sensitivity that can be achieved with these analytical techniques. The actual LOD and LOQ for this compound would need to be experimentally determined through a comprehensive method validation study.

Table 1: Examples of LOD and LOQ for Tadalafil using Different Analytical Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPTLCPharmaceutical Formulation28.11 ng/spot93.45 ng/spot researchgate.net
RP-HPLCBulk and Tablet Formulation1.19 µg/ml3.61 µg/ml nih.gov
UPLC-MS/MSHuman Plasma-5 ng/mL (LLOQ) nih.gov

(Note: The data in this table is for tadalafil and serves as an illustrative example for the analytical methodologies discussed.)

Robustness and Ruggedness Testing

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the reproducibility of the results under different external conditions, such as different analysts, laboratories, or instruments.

For HPLC methods, robustness is typically evaluated by intentionally altering parameters such as the pH of the mobile phase, the mobile phase composition, flow rate, and column temperature. For example, a study on tadalafil analysis by RP-HPLC demonstrated the method's robustness by introducing deliberate changes to the flow rate and mobile phase composition and showing that these variations did not significantly impact the results. nih.gov

Ruggedness is often assessed by comparing the results obtained by two different analysts on different days. The acceptance criteria are usually based on the relative standard deviation (%RSD) between the two sets of results, which should be within an acceptable range. While specific robustness and ruggedness data for this compound are not available, the established protocols for tadalafil provide a clear framework for validating an analytical method for this analogue.

Application of Reference Standards in Quantitative and Qualitative Analysis

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of an analyte. In the analysis of this compound, a well-characterized reference standard of this specific compound is indispensable for accurate and reliable results.

In qualitative analysis, the reference standard is used to confirm the identity of the compound in a sample by comparing its retention time in chromatography and its mass spectrum with that of the standard. For quantitative analysis, the reference standard is used to prepare a calibration curve, which plots the analytical response versus the concentration of the analyte. The concentration of the compound in a sample is then determined by interpolating its response on this curve.

Pharmaceutical secondary standards and certified reference materials for tadalafil are commercially available and are used in quality control and pharmaceutical research. sigmaaldrich.comsigmaaldrich.comlgcstandards.comschd-shimadzu.com For the analysis of this compound, a dedicated reference standard would need to be synthesized and characterized, or obtained from a specialized supplier, to ensure the validity of the analytical data. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for tadalafil, which include the use of reference standards for identification and assay. uspnf.com

Novel Sample Preparation Techniques in Analytical Research (e.g., Wooden-Tip ESI-MS)

Recent advancements in analytical chemistry have led to the development of novel sample preparation and ionization techniques that offer rapid and direct analysis with minimal sample pretreatment. One such technique is Wooden-Tip Electrospray Ionization Mass Spectrometry (Wooden-Tip ESI-MS).

This ambient ionization method utilizes a simple wooden toothpick for both sampling and ionization. researchgate.net The sample is applied to the tip of the wooden toothpick, and with the application of a high voltage and a solvent, electrospray ionization is induced, generating ions that are then analyzed by the mass spectrometer. This technique has been successfully applied to the rapid detection of various compounds, including active pharmaceutical ingredients in different formulations. researchgate.netresearchgate.net

The advantages of Wooden-Tip ESI-MS include its speed, low cost, and minimal sample preparation requirements. A single sample analysis can be completed in a very short time, making it a promising tool for high-throughput screening of samples for the presence of this compound. researchgate.net While specific applications of this technique for this compound have not been reported, its proven utility in the direct analysis of various pharmaceuticals suggests its high potential for the rapid screening of this compound in diverse and complex matrices. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of N Phenylpropenyl Tadalafil

Molecular Modeling and Conformational Analysis of the Compound

Molecular modeling of N-phenylpropenyl tadalafil (B1681874) involves constructing a three-dimensional representation of the molecule to study its behavior. The conformational landscape of this compound is of particular interest due to the introduction of the flexible N-phenylpropenyl group in place of the N-methyl group of tadalafil. This substitution significantly increases the number of possible low-energy conformations.

The core structure of tadalafil is rigid, but the diketopiperazine ring can exhibit some flexibility. mdpi.com The orientation of the benzodioxole moiety relative to the β-carboline core is a key determinant of its interaction with its biological target. nih.govnih.gov In N-phenylpropenyl tadalafil, the additional degrees of freedom are associated with the rotation around the single bonds of the propenyl chain and the phenyl group.

Quantum Chemical Calculations for Spectroscopic Data Prediction and Validation (e.g., NMR, VCD)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting and validating spectroscopic data. These methods can accurately compute properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Vibrational Circular Dichroism (VCD) spectra.

For tadalafil analogs, NMR spectroscopy is a primary technique for structural elucidation. researchgate.netresearchgate.netresearchgate.netnih.gov The chemical shift of specific protons, such as H6 on the β-carboline ring, can be indicative of the stereochemistry (cis or trans) of the molecule. nih.gov Computational predictions of NMR spectra can aid in the assignment of experimental signals and provide confidence in the determined structure. While a full computational NMR study specifically for this compound is not publicly available, experimental data has been reported for its H6 proton.

CompoundProtonExperimental Chemical Shift (ppm)Solvent
This compoundH66.16DMSO-d6
Tadalafil (cis)H66.13 - 6.17DMSO-d6, CDCl3, CD3OD
AminotadalafilH66.13DMSO-d6
HomotadalafilH66.58Pyridine-d5

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. The comparison between experimentally measured VCD spectra and those predicted by quantum chemical calculations allows for the unambiguous assignment of stereoisomers. nih.gov This approach has been successfully applied to distinguish between the (6R, 12aR) and (6S, 12aS) enantiomers of tadalafil analogs, a task that can be challenging with other methods. nih.gov

Theoretical Studies on Molecular Interactions and Binding Mechanisms

Understanding how this compound interacts with its biological target, presumably phosphodiesterase type 5 (PDE5), is crucial for explaining its activity. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. acs.orgresearchgate.net

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a protein. For tadalafil, key interactions with the PDE5 active site include hydrogen bonds and hydrophobic interactions. acs.orgresearchgate.net The benzodioxole group typically occupies a hydrophobic pocket, while the core structure forms critical hydrogen bonds with specific amino acid residues. acs.orgresearchgate.net

The introduction of the N-phenylpropenyl group would likely alter the binding mode compared to tadalafil. The phenyl group could engage in additional π-π stacking or hydrophobic interactions with residues in the active site, potentially increasing binding affinity. Conversely, unfavorable steric clashes could reduce affinity. MD simulations can provide a more dynamic picture of these interactions, revealing how the ligand and protein adapt to each other over time and calculating the binding free energy. acs.orgresearchgate.net Studies on tadalafil have shown that specific residues within the active site are key for its high selectivity over other phosphodiesterase isoforms. acs.orgresearchgate.net Theoretical investigations of this compound would focus on how the modified side chain interacts with these selectivity-determining residues.

In Silico Approaches to Analog Design and Structural Prediction

In silico methods are increasingly used in the design of new, potent, and selective drug candidates. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and computer-aided molecular design are central to this process. nih.gov

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For tadalafil analogs, a QSAR model could be developed to predict the PDE5 inhibitory activity based on descriptors such as molecular weight, lipophilicity, and specific structural features. Such models can then be used to screen virtual libraries of novel analogs, prioritizing the most promising candidates for synthesis and testing.

Computer-aided analog design involves the rational modification of a lead compound, like tadalafil, to improve its properties. mdpi.com By visualizing the docked pose of this compound within the PDE5 active site, a computational chemist could propose modifications to the phenylpropenyl group—for instance, adding substituents to the phenyl ring or altering the length of the propenyl chain—to enhance favorable interactions or reduce unfavorable ones. These in silico approaches accelerate the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.